C3H5F5OS
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Overview
Description
.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-1-propenyl)sulfur pentafluoride typically involves the reaction of sulfur pentafluoride with a propenyl alcohol derivative under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where sulfur pentafluoride and the propenyl alcohol derivative are fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-1-propenyl)sulfur pentafluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into sulfur-containing alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonyl derivatives, sulfur-containing alcohols, and substituted sulfur compounds .
Scientific Research Applications
(3-Hydroxy-1-propenyl)sulfur pentafluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the development of new polymers and coatings with unique properties.
Mechanism of Action
The exact mechanism of action of (3-Hydroxy-1-propenyl)sulfur pentafluoride is not fully understood. it is believed to act as a potent oxidizing agent, leading to the destruction of cancer cells by inducing oxidative stress . The compound may also inhibit the growth of certain bacteria and fungi by disrupting their cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2-Oxopropyl)pentafluorosulfur (VI): Another sulfur-containing compound with similar applications in research and industry.
Acetone, pentafluorosulfanyl: A structurally related compound used in various chemical reactions.
Uniqueness
(3-Hydroxy-1-propenyl)sulfur pentafluoride is unique due to its combination of a propenyl group with sulfur pentafluoride, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)prop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F5OS/c4-10(5,6,7,8)3-1-2-9/h1,3,9H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHHQQCFLJIKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CS(F)(F)(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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